6-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one
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Overview
Description
6-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one is a complex chemical compound featuring a blend of diverse functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)pyridazin-3(2H)-one typically begins with the preparation of its intermediates, such as the thiophene-based oxadiazole, piperidine derivatives, and the pyridazinone structure. Key steps may include:
Formation of 1,2,4-oxadiazole: : Cyclization reactions involving thiophene derivatives and nitrile oxides.
Piperidine Introduction: : Alkylation or acylation reactions to introduce the piperidine ring.
Coupling Reactions: : Utilizing conditions such as base-catalyzed coupling or cross-coupling reactions with palladium catalysts to unite the different intermediates.
Industrial Production Methods: In an industrial context, the production might involve large-scale synthesis with continuous flow reactors to streamline the reaction steps, improve yield, and ensure consistency. Optimization of parameters like temperature, solvent, and reaction time is crucial.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound's thiophene moiety can undergo oxidation, leading to sulfoxide or sulfone derivatives.
Reduction: : Reductive reactions can target the oxadiazole or pyridazinone rings, potentially yielding amines or hydrazine derivatives.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the piperidine or thiophene groups, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Employing reagents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Halogenation or acylation with reagents like phosphorus tribromide or acetic anhydride.
Major Products Formed
Oxidation: : Thiophene sulfoxides or sulfones.
Reduction: : Reduced pyridazinone derivatives or amines.
Substitution: : Halo-substituted thiophene or piperidine derivatives.
Scientific Research Applications
This compound's unique structure makes it a versatile candidate for various scientific research applications:
Chemistry: : Used as a building block in organic synthesis, offering reactive sites for further functionalization.
Medicine: : Research into therapeutic agents targeting specific enzymes or receptors.
Industry: : Use in material science, potentially contributing to the development of novel polymers or coatings.
Mechanism of Action
Mechanism by which the Compound Exerts its Effects: The compound's mechanism of action can involve several pathways:
Enzyme Inhibition: : Binding to active sites of enzymes, inhibiting their activity.
Receptor Modulation: : Interaction with cellular receptors, altering signal transduction pathways.
Molecular Targets and Pathways Involved
Enzymes: : Inhibition of specific enzymes involved in disease pathways, such as kinases or proteases.
Receptors: : Modulation of G-protein coupled receptors or ion channels, impacting cellular responses.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: When compared to structurally similar compounds:
Thiophene-based Compounds: : Similar electronic properties but differ in substitution patterns.
Oxadiazole Derivatives: : Similar reactivity but different biological activity profiles.
Piperidine Analogues: : Commonly used in medicinal chemistry, offering different pharmacokinetic properties.
List of Similar Compounds
3-(Thiophen-3-yl)-1,2,4-oxadiazole derivatives.
Piperidine-1-carbonyl compounds.
Pyridazinone-based molecules.
This compound stands out due to its intricate structure, which blends multiple reactive and potentially bioactive moieties, paving the way for a wide range of applications in diverse scientific fields.
Properties
IUPAC Name |
3-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c23-14-4-3-13(19-20-14)17(24)22-6-1-2-11(9-22)8-15-18-16(21-25-15)12-5-7-26-10-12/h3-5,7,10-11H,1-2,6,8-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFCRUIPGZQBOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NNC(=O)C=C2)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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